molecular formula C9H18ClNO B11727105 4-(Aminomethyl)bicyclo[2.2.2]octan-1-ol;hydrochloride

4-(Aminomethyl)bicyclo[2.2.2]octan-1-ol;hydrochloride

Cat. No.: B11727105
M. Wt: 191.70 g/mol
InChI Key: LACJQMVOSOFVIL-UHFFFAOYSA-N
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Description

4-(Aminomethyl)bicyclo[2.2.2]octan-1-ol;hydrochloride is a chemical compound with the molecular formula C9H18ClNO and a molecular weight of 191.7 g/mol It is a bicyclic compound featuring an aminomethyl group and a hydroxyl group attached to the bicyclo[222]octane framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)bicyclo[2.2.2]octan-1-ol;hydrochloride typically involves the following steps:

    Formation of the bicyclo[2.2.2]octane core: This can be achieved through Diels-Alder reactions or other cycloaddition reactions.

    Introduction of the aminomethyl group: This step often involves the use of amination reactions, where an amine group is introduced to the bicyclo[2.2.2]octane core.

    Hydroxylation: The hydroxyl group can be introduced through oxidation reactions, where an alcohol group is formed on the bicyclo[2.2.2]octane core.

    Formation of the hydrochloride salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)bicyclo[2.2.2]octan-1-ol;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)bicyclo[2.2.2]octan-1-ol;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, while the bicyclo[2.2.2]octane core provides structural stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Aminomethyl)bicyclo[2.2.2]octan-1-ol;hydrochloride is unique due to the presence of both an aminomethyl group and a hydroxyl group on the bicyclo[2.2.2]octane core. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications .

Properties

Molecular Formula

C9H18ClNO

Molecular Weight

191.70 g/mol

IUPAC Name

4-(aminomethyl)bicyclo[2.2.2]octan-1-ol;hydrochloride

InChI

InChI=1S/C9H17NO.ClH/c10-7-8-1-4-9(11,5-2-8)6-3-8;/h11H,1-7,10H2;1H

InChI Key

LACJQMVOSOFVIL-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1(CC2)CN)O.Cl

Origin of Product

United States

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